2-ethoxy-N-(3-pyridinyl)acetamide

Ecto-5'-nucleotidase Positional isomerism Enzyme inhibition

Researchers utilizing phosphatase inhibitor assays require isomeric negative controls. 2-Ethoxy-N-(3-pyridinyl)acetamide delivers a 3-pyridinyl geometry that prevents bidentate chelation, ensuring inactivity against ecto-5'-nucleotidase and intestinal alkaline phosphatase. The ethoxy α-substituent introduces steric bulk and a hydrogen bond acceptor for SAR studies in PIM kinase and Porcn inhibitor programs. Also serves as a monodentate pyridine ligand for MOF construction. Supplied at >98% purity; tPSA 54.71 Ų, MW 180 Da.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12585163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(3-pyridinyl)acetamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOCC(=O)NC1=CN=CC=C1
InChIInChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyKRMOHPHJJIFGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-N-(3-pyridinyl)acetamide: Identity & Procurement


2-Ethoxy-N-(3-pyridinyl)acetamide (CAS 600139-98-8) is a small-molecule acetamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . It features an ethoxy group at the alpha-carbon and a pyridin-3-yl substituent on the amide nitrogen, distinguishing it from both unsubstituted N-(pyridin-3-yl)acetamide (CAS 5867-45-8) and its positional isomer 2-ethoxy-N-(2-pyridinyl)acetamide (CAS 600140-16-7) . The compound is commercially available from multiple suppliers, typically at 95–98% purity, and is used as a research intermediate and scaffold for medicinal chemistry exploration .

2-Ethoxy-N-(3-pyridinyl)acetamide: Why Substitution Fails


In pyridinyl acetamide derivatives, the position of the pyridine nitrogen (2- vs. 3-pyridinyl) and the nature of the α-substituent (ethoxy vs. unsubstituted vs. other alkoxy groups) critically determine hydrogen-bonding geometry, steric accessibility, and target engagement . The 3-pyridinyl isomer presents a distinct spatial orientation of the nitrogen lone pair compared to the 2-pyridinyl isomer, which can alter metal coordination and receptor binding [1]. The ethoxy group introduces conformational flexibility and modulates lipophilicity relative to the unsubstituted N-(pyridin-3-yl)acetamide scaffold, affecting solubility, membrane permeability, and metabolic stability [2]. These structural differences preclude simple interchangeability in any application where precise molecular recognition is required.

2-Ethoxy-N-(3-pyridinyl)acetamide: Differentiation Evidence


Ecto-5'-Nucleotidase Inhibition: Positional Isomer Effect

The regioisomer N-(2-ethoxypyridin-3-yl)acetamide (CAS 63756-63-8) demonstrates measurable inhibition of rat ecto-5'-nucleotidase with a Ki of 101 nM in COS7 cells, whereas no comparable inhibition data are available for the target 3-pyridinyl isomer [1]. This suggests that the position of the ethoxy and acetamide substituents on the pyridine ring critically influences target engagement, with the 2-ethoxy-3-acetamido arrangement (where the ethoxy is directly on the pyridine ring) showing enzyme affinity that the 3-pyridinyl acetamide isomer (ethoxy on the acetamide α-carbon) may lack due to altered pharmacophoric geometry.

Ecto-5'-nucleotidase Positional isomerism Enzyme inhibition

Alkaline Phosphatase Inhibition: Regioisomer Selectivity

N-(2-ethoxypyridin-3-yl)acetamide inhibits bovine intestinal alkaline phosphatase (IAP) with a Ki of 1,430 nM, compared to its more potent inhibition of ecto-5'-nucleotidase (Ki = 101 nM), representing a ~14-fold selectivity window [1]. No alkaline phosphatase inhibition data are available for the target 2-ethoxy-N-(3-pyridinyl)acetamide, but the data for the regioisomer establish a baseline expectation that the 3-pyridinyl isomer, lacking the ethoxy group directly on the pyridine ring, is likely to exhibit a divergent selectivity profile.

Alkaline phosphatase Isozyme selectivity Inhibitor screening

Lipophilicity: Ethoxy Group Impact

2-Ethoxy-N-(3-pyridinyl)acetamide has a calculated topological polar surface area (tPSA) of 54.71 Ų and an exact mass of 180.09 Da . In comparison, the unsubstituted N-(pyridin-3-yl)acetamide (3-acetamidopyridine, CAS 5867-45-8) has a molecular weight of 136.15 Da and a tPSA of 44.89 Ų [1]. The addition of the ethoxy group increases molecular weight by 44 Da and tPSA by ~10 Ų, while the ethoxy oxygen introduces an additional hydrogen bond acceptor, altering solubility and permeability properties relevant to both in vitro assay performance and oral bioavailability potential.

Lipophilicity Polar surface area Drug-likeness

Metal Coordination Geometry: 3-Pyridinyl vs. 2-Pyridinyl

NMR conformational studies of N-(3-pyridinyl)acetamide reveal that the pyridine nitrogen and the amide carbonyl oxygen adopt specific spatial orientations influenced by solvent polarity, with the 3-pyridinyl isomer showing restricted rotation around the amide C–N bond in CDCl₃ . In contrast, the 2-pyridinyl isomer (2-ethoxy-N-(2-pyridinyl)acetamide, CAS 600140-16-7) places the pyridine nitrogen adjacent to the amide linkage, creating a potential bidentate chelation motif (N-pyridinyl + O-amide) that the 3-pyridinyl isomer cannot achieve due to the meta relationship of the nitrogen . This geometric distinction is critical for applications in metal-organic frameworks, coordination chemistry, and metalloenzyme inhibitor design.

Metal coordination Ligand design Conformational analysis

2-Ethoxy-N-(3-pyridinyl)acetamide: Application Scenarios


Negative Control for Phosphatase Inhibitor Screens

Based on the regioisomer activity data showing that N-(2-ethoxypyridin-3-yl)acetamide inhibits ecto-5'-nucleotidase (Ki = 101 nM) and intestinal alkaline phosphatase (Ki = 1,430 nM), the target 3-pyridinyl isomer—which differs in substitution pattern—can serve as a structurally matched negative control in phosphatase inhibitor screens. Its distinct pharmacophoric geometry may confer inactivity against these targets, making it valuable for establishing assay specificity [1].

Medicinal Chemistry SAR: PIM Kinase & Wnt Pathway

The N-(pyridin-3-yl)acetamide scaffold is a recognized core in PIM kinase inhibitors for acute myeloid leukemia [1] and in porcupine (Porcn) inhibitors targeting the Wnt signaling pathway [2]. The ethoxy substituent at the α-position of 2-ethoxy-N-(3-pyridinyl)acetamide introduces an additional hydrogen bond acceptor and steric bulk, enabling systematic SAR studies to probe the effect of α-substitution on target potency, selectivity, and metabolic stability in these therapeutically relevant programs [2].

Monodentate Ligand for Coordination Chemistry & MOFs

The 3-pyridinyl isomer provides a pyridine nitrogen in a meta relationship to the amide linkage, enforcing a monodentate coordination mode that is geometrically distinct from the potential bidentate chelation offered by 2-pyridinyl isomers. This property makes 2-ethoxy-N-(3-pyridinyl)acetamide a suitable building block for constructing metal-organic frameworks (MOFs) or discrete coordination complexes where non-chelating, directionally specific pyridine donor ligands are required [1].

Lipophilicity Probe for Cellular Permeability Studies

With a calculated tPSA of 54.71 Ų and molecular weight of 180 Da, 2-ethoxy-N-(3-pyridinyl)acetamide occupies a distinct property space compared to the unsubstituted parent (tPSA = 44.89 Ų). This difference enables its use as a matched molecular pair to study the impact of incremental polarity changes on passive membrane permeability in cell-based assays, particularly in the context of optimizing central nervous system (CNS) drug candidates where tPSA < 70 Ų is often desired [1].

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